1-Methyl-2-oxopyridine-3-boronic acid
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Overview
Description
1-Methyl-2-oxopyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid moiety in the compound plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects include the formation of complex molecules through carbon-carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex molecules, contributing to the advancement of synthetic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a palladium catalyst . These factors can affect the efficiency and stability of the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxopyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction .
Temporal Effects in Laboratory Settings
Organoboron compounds are generally known for their stability and readily prepared nature .
Metabolic Pathways
Organoboron compounds are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopyridine-3-boronic acid can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or Grignard reagents, followed by reaction with boron reagents such as bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This process is favored due to its mild reaction conditions and high functional group tolerance, making it suitable for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxopyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Methyl-2-oxopyridine-3-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
Comparison: 1-Methyl-2-oxopyridine-3-boronic acid is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to phenylboronic acids. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
(1-methyl-2-oxopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHLTCMITXOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN(C1=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454558-46-3 |
Source
|
Record name | 1-Methyl-2-oxopyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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